

Application Notes and Protocols for Pyridazine-4-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *Pyridazine-4-carboxylic Acid*

Cat. No.: *B130354*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of **pyridazine-4-carboxylic acid** derivatives, focusing on their potential as therapeutic agents. This document includes detailed experimental protocols for evaluating their efficacy, quantitative data summaries, and diagrams of relevant signaling pathways.

Biological Activities of Pyridazine-4-Carboxylic Acid Derivatives

Pyridazine and its derivatives, including those containing a 4-carboxylic acid moiety, represent an important class of heterocyclic compounds with a wide spectrum of pharmacological activities.^{[1][2]} Their diverse biological profile makes them attractive scaffolds for drug discovery and development. Key activities reported in the literature include:

- **Antimicrobial Activity:** Pyridazine derivatives have demonstrated notable efficacy against a range of microbial pathogens.^{[3][4]} Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi. The introduction of different substituents on the pyridazine ring can modulate the antimicrobial spectrum and potency.^[5]
- **Anticancer Activity:** A significant area of research has focused on the anticancer potential of pyridazine derivatives.^{[6][7]} These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.^[8]

[9] Several derivatives have been investigated as inhibitors of key enzymes in cancer-related signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinases (CDKs).[4][9]

- **Anti-inflammatory Activity:** Certain **pyridazine-4-carboxylic acid** derivatives exhibit potent anti-inflammatory effects.[2] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[10][11] This makes them promising candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[12]
- **Enzyme Inhibition:** The pyridazine scaffold is a versatile template for the design of specific enzyme inhibitors.[6] Besides VEGFR-2 and COX-2, derivatives have been developed to target other enzymes implicated in various diseases, highlighting the broad therapeutic potential of this chemical class.[10]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected **pyridazine-4-carboxylic acid** derivatives and related compounds from the cited literature.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

Compound	Test Organism	Method	Activity Metric	Value	Reference
Derivative 10h	Staphylococcus aureus	Broth Microdilution	MIC	16 µg/mL	[9]
Derivative 8g	Candida albicans	Broth Microdilution	MIC	16 µg/mL	[9]
Compound IIIa	Streptococcus pyogenes	Disc Diffusion	Zone of Inhibition	Not specified (Excellent)	[3]
Compound IIIa	Escherichia coli	Disc Diffusion	Zone of Inhibition	Not specified (Excellent)	[3]
Compound IIIId	Fungi	Disc Diffusion	Zone of Inhibition	Not specified (Very good)	[3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Pyridazine Derivatives

Compound	Cancer Cell Line	Target	Activity Metric	Value	Reference
Compound 17a	-	VEGFR-2	IC50	Not specified (Best inhibitory activity)	[9]
Compound 10l	A549/ATCC	-	GI50	1.66–100 μ M	[9]
Compound 17a	Various	-	GI50	Not specified (Significant)	[9]
Pyridazine 11m	T-47D	CDK2	IC50	0.43 \pm 0.01 μ M	[4]
Pyridazine 11m	MDA-MB-231	CDK2	IC50	0.99 \pm 0.03 μ M	[4]
Pyridazine 11m	-	CDK2	IC50	20.1 \pm 0.82 nM	[4]

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyridazine Derivatives

Compound	Target Enzyme	Activity Metric	Value	Reference
Compound 6b	COX-2	IC50	0.18 μ M	[11]
Compound 4c	COX-2	IC50	0.26 μ M	[11]
Celecoxib (Reference)	COX-2	IC50	0.35 μ M	[11]
Pyridazine 9a	COX-2	IC50	15.50 nM	[12]
Pyridazine 16b	COX-2	IC50	16.90 nM	[12]
Benzyloxy pyridazine 5a	hCA II	K _i	5.3 nM	[10]
Pyridazine 3	hCA XII	K _i	5.3 nM	[10]
Pyridazine 7f	hCA XII	K _i	8.7 nM	[10]

IC50: Half-maximal Inhibitory Concentration; K_i: Inhibition Constant

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of **pyridazine-4-carboxylic acid** derivatives.

Antimicrobial Activity Assays

3.1.1. Agar Disc Diffusion Method[3][13]

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

- Materials:
 - Test pyridazine derivatives
 - Sterile filter paper discs (6 mm diameter)

- Bacterial strains (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Streptococcus pyogenes*)
- Mueller-Hinton Agar (MHA)
- Standard antibiotic discs (e.g., Gentamycin, Ceftizoxime, Ampicillin)
- Solvent for dissolving compounds (e.g., DMSO)
- Sterile swabs, petri dishes, and incubator.
- Procedure:
 - Prepare MHA plates and allow them to solidify.
 - Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
 - Evenly spread the bacterial suspension over the surface of the MHA plates using a sterile swab.
 - Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 50 µg/ml).
 - Aseptically place the impregnated discs on the surface of the inoculated agar plates.
 - Place standard antibiotic discs as positive controls and solvent-impregnated discs as negative controls.
 - Incubate the plates at 37°C for 18-24 hours.
 - Measure the diameter of the zone of inhibition in millimeters (mm) around each disc.

3.1.2. Minimum Inhibitory Concentration (MIC) Determination^[5]

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

- Materials:

- Test pyridazine derivatives
- Bacterial strains
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standard antimicrobial agent
- Spectrophotometer or microplate reader.
- Procedure:
 - Prepare a stock solution of each test compound.
 - Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well microtiter plate.
 - Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Inoculate each well with the bacterial suspension.
 - Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assays

3.2.1. VEGFR-2 Kinase Assay[9][14]

This assay measures the ability of pyridazine derivatives to inhibit the kinase activity of VEGFR-2.

- Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP
- Substrate (e.g., Poly (Glu, Tyr) 4:1)
- Test pyridazine derivatives
- Kinase-Glo™ Luminescent Kinase Assay Kit
- White 96-well plates
- Luminometer.
- Procedure:
 - Prepare a master mix containing kinase buffer, ATP, and substrate.
 - Add the master mix to the wells of a 96-well plate.
 - Add the test compounds at various concentrations to the respective wells.
 - Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells.
 - Incubate the plate at 30°C for 45 minutes.
 - Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.
 - Measure the luminescence using a luminometer.
 - Calculate the percent inhibition and determine the IC50 value for each compound.

Anti-inflammatory Activity Assays

3.3.1. In Vivo Carrageenan-Induced Paw Edema Assay[15][16]

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

- Materials:
 - Wistar rats or Swiss mice
 - Carrageenan solution (1% in saline)
 - Test pyridazine derivatives
 - Standard anti-inflammatory drug (e.g., Indomethacin)
 - Vehicle for compound administration
 - Plebismometer or digital calipers.
- Procedure:
 - Divide the animals into groups (control, standard, and test compound groups).
 - Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) one hour before carrageenan injection.
 - Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce edema.
 - Measure the paw volume or thickness at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plebismometer or calipers.
 - Calculate the percentage of inhibition of edema for each group compared to the control group.

3.3.2. In Vitro COX-2 Inhibition Assay[\[10\]](#)[\[11\]](#)

This assay determines the ability of pyridazine derivatives to inhibit the activity of the COX-2 enzyme.

- Materials:
 - Human recombinant COX-2 enzyme

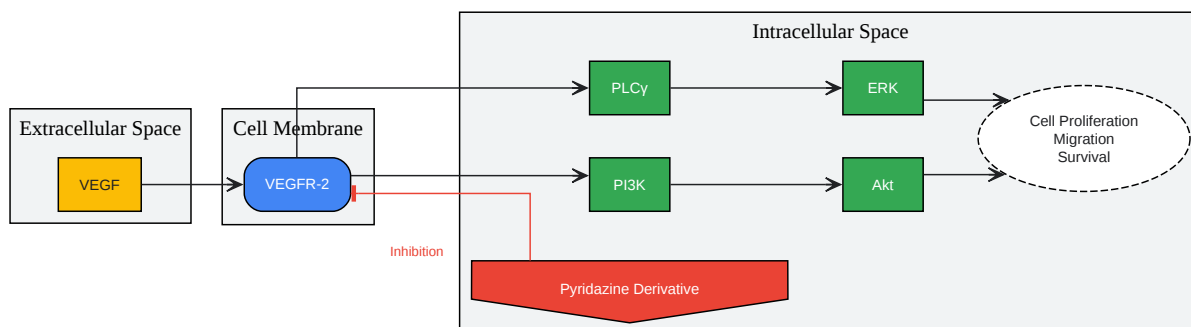
- COX assay buffer
- Arachidonic acid (substrate)
- COX probe
- Test pyridazine derivatives
- Standard COX-2 inhibitor (e.g., Celecoxib)
- Fluorometric microplate reader.
- Procedure:
 - Prepare serial dilutions of the test compounds.
 - In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate at the appropriate temperature (e.g., 25°C) and measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm.
 - Calculate the rate of the reaction for each concentration of the inhibitor.
 - Determine the percent inhibition and calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of **pyridazine-4-carboxylic acid** derivatives are often mediated through their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.^[17] In cancer, tumor cells secrete vascular endothelial growth factor (VEGF), which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes tumor growth and metastasis.^[18] Pyridazine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking this pro-angiogenic signaling.

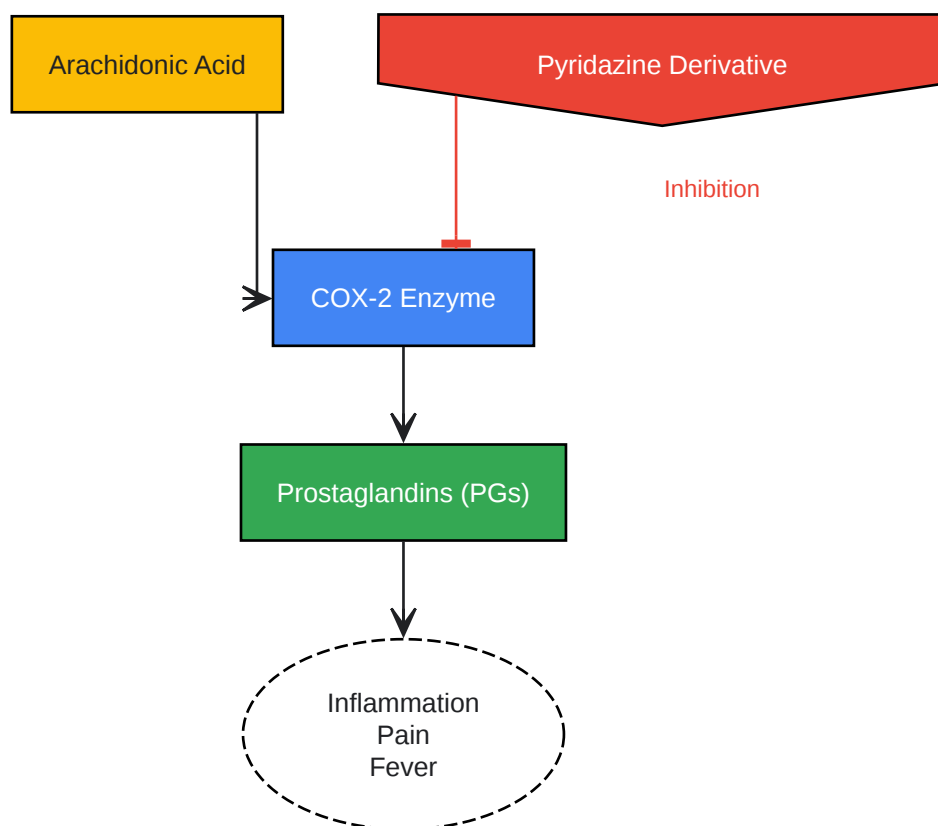


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Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.^[11] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

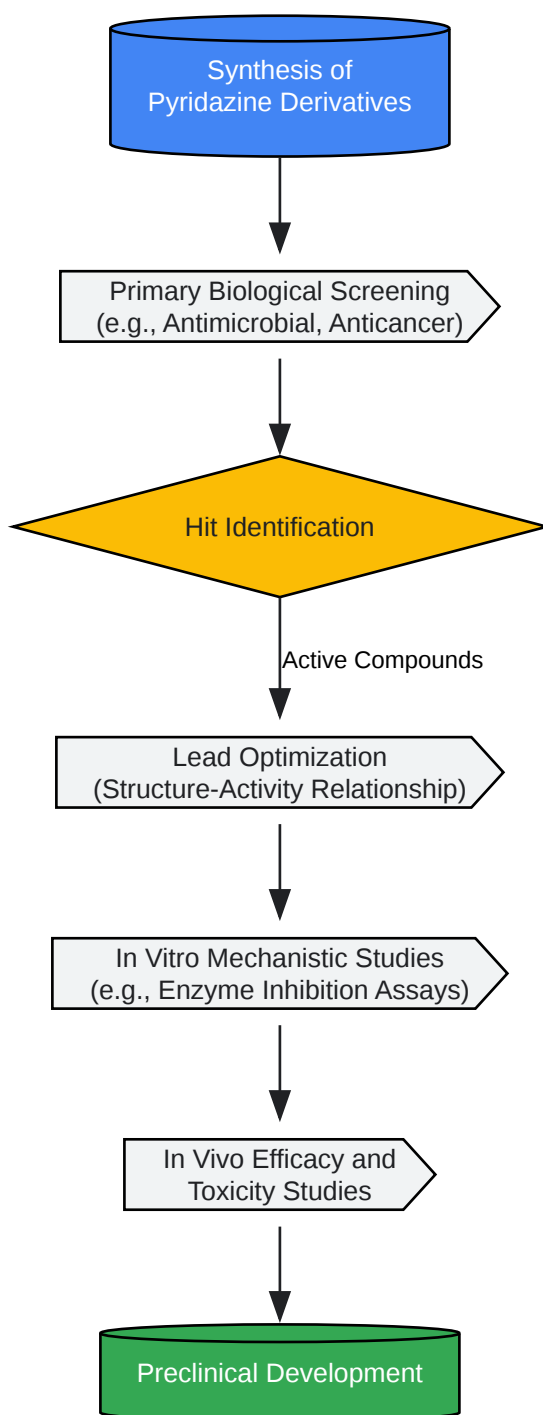


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Caption: COX-2 pathway in inflammation and its inhibition by pyridazine derivatives.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel **pyridazine-4-carboxylic acid** derivatives as potential therapeutic agents typically follows a structured workflow, from initial screening to more detailed mechanistic studies.



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Caption: General workflow for the discovery of bioactive pyridazine derivatives.

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